molecular formula C13H10N2O2 B1303883 Naphtho[2,1-b]furan-2-carbohydrazide CAS No. 53524-88-2

Naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B1303883
CAS RN: 53524-88-2
M. Wt: 226.23 g/mol
InChI Key: LAMSRGJJBGMGDU-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound with the molecular formula C13H10N2O2 . It is used in scientific research and can be found in various products .


Synthesis Analysis

The synthesis of Naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst in ethanol .


Molecular Structure Analysis

The InChI code for Naphtho[2,1-b]furan-2-carbohydrazide is 1S/C13H10N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-7H,14H2,(H,15,16) . This indicates the presence of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .


Chemical Reactions Analysis

The reaction of Naphtho[2,1-b]furan-2-carbohydrazide with chalcones in the presence of acetic acid as a catalyst in dioxane produces 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles .


Physical And Chemical Properties Analysis

Naphtho[2,1-b]furan-2-carbohydrazide is a solid substance with a melting point between 252 - 255 degrees Celsius . It has a molecular weight of 226.23 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Naphtho[2,1-b]furan-2-carbohydrazide serves as a precursor in the synthesis of various heterocyclic systems, which are of significant interest due to their presence in natural products and their biological activities . The compound can undergo reactions to form naphthofuran derivatives, which are then used to synthesize more complex heterocyclic compounds.

Antimicrobial Activities

This compound has been used to create derivatives that exhibit antimicrobial properties . By reacting with different aldehydes and undergoing further chemical transformations, naphtho[2,1-b]furan-2-carbohydrazide derivatives can be synthesized and tested for their antibacterial and antifungal activities.

Biological Studies

In biological studies, naphtho[2,1-b]furan-2-carbohydrazide derivatives have been synthesized and investigated for their potential biological effects . These studies aim to explore the therapeutic potential of these compounds in medicine.

Photochemical Synthesis

The compound is involved in photochemical reactions to create novel naphtho[1,2-b]benzofuran derivatives . This process includes photocyclization and subsequent aromatization, which are crucial steps in the synthesis of complex organic molecules.

Fluorescent Labeling

Naphtho[2,1-b]furan-2-carbohydrazide has been used as a new fluorescent label in chemical analysis . Its derivatives can react with amino acids, increasing their fluorescence quantum yields, which is useful in various spectroscopic techniques.

Drug Design

The structural features of naphtho[2,1-b]furan-2-carbohydrazide make it a valuable scaffold in drug design . Its derivatives can be optimized to enhance their pharmacological properties, leading to the development of new therapeutic agents.

Material Science

In material science, the compound’s derivatives can form nano-aggregates displaying intramolecular charge transfer . This property is significant for developing materials with specific electronic and optical characteristics.

Proteomics Research

Naphtho[2,1-b]furan-2-carbohydrazide is also a product used in proteomics research applications . Its molecular structure allows for the exploration of protein interactions and functions, contributing to the understanding of complex biological systems.

Mechanism of Action

While the exact mechanism of action for Naphtho[2,1-b]furan-2-carbohydrazide is not specified in the search results, compounds containing naphthofuran are known to exhibit a wide spectrum of biological and pharmacological activities .

Safety and Hazards

The safety information for Naphtho[2,1-b]furan-2-carbohydrazide includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Naphtho[2,1-b]furan-2-carbohydrazide were not found in the search results, the compound’s potential for various biological and pharmacological activities suggests that it may be a subject of future research .

properties

IUPAC Name

benzo[e][1]benzofuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMSRGJJBGMGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377481
Record name naphtho[2,1-b]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[2,1-b]furan-2-carbohydrazide

CAS RN

53524-88-2
Record name naphtho[2,1-b]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to obtain Naphtho[2,1-b]furan-2-carbohydrazide?

A: Naphtho[2,1-b]furan-2-carbohydrazide is typically synthesized by reacting ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in ethanol, often using an acid catalyst like concentrated HCl. [, , , ]

Q2: What are the key structural features of Naphtho[2,1-b]furan-2-carbohydrazide?

A: Naphtho[2,1-b]furan-2-carbohydrazide (C13H10N2O2, molecular weight 226.23 g/mol) comprises a naphtho[2,1-b]furan moiety with a carbohydrazide (-CONHNH2) group at the 2-position. This carbohydrazide group serves as a reactive site for further derivatization. [, , , ]

Q3: What spectroscopic techniques are employed to characterize newly synthesized derivatives of Naphtho[2,1-b]furan-2-carbohydrazide?

A: Researchers commonly use various analytical and spectral techniques, including elemental analysis, FTIR, NMR (1H and 13C), and mass spectrometry to confirm the structure and purity of newly synthesized Naphtho[2,1-b]furan-2-carbohydrazide derivatives. [, , , , ]

Q4: What biological activities have been explored for Naphtho[2,1-b]furan-2-carbohydrazide derivatives?

A: Studies have explored the antimicrobial [, , , , , ], anti-inflammatory [, ], analgesic [], anthelmintic [, ], diuretic [, ], antipyretic [, ], and anticancer [] activities of various derivatives of Naphtho[2,1-b]furan-2-carbohydrazide.

Q5: How do structural modifications of Naphtho[2,1-b]furan-2-carbohydrazide influence its biological activity?

A: Research suggests that introducing different substituents on the aromatic rings or modifying the heterocyclic core of Naphtho[2,1-b]furan-2-carbohydrazide significantly affects its biological activity. For instance, incorporating piperazine moieties to the core structure through 1,3,4-oxadiazole linkers demonstrated promising antimicrobial activity. [, ]

Q6: Have any studies explored the drug-likeness properties of Naphtho[2,1-b]furan-2-carbohydrazide derivatives?

A6: While many studies focus on synthesizing and evaluating the biological activity of Naphtho[2,1-b]furan-2-carbohydrazide derivatives, detailed investigations on their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are limited in the provided research papers. [1-13]

Q7: Have any studies investigated the potential of Naphtho[2,1-b]furan-2-carbohydrazide derivatives as nonlinear optical (NLO) materials?

A: Yes, recent research has explored the second harmonic generation (SHG) efficiency of specific Naphtho[2,1-b]furan-2-carbohydrazide derivatives containing azetidinone rings. Some compounds exhibited promising SHG activity, suggesting their potential in optoelectronic applications. []

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